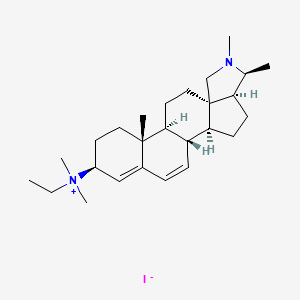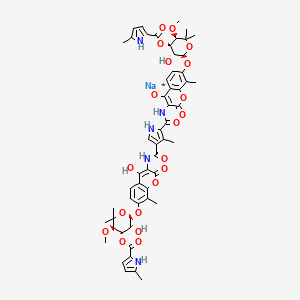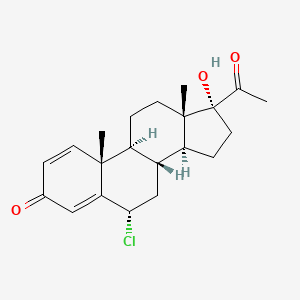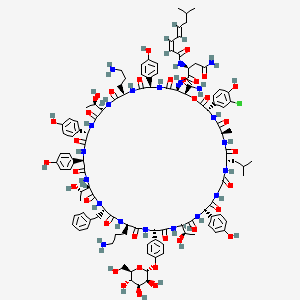
Ramoplanin A'2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramoplanin A2: is a glycolipodepsipeptide antibiotic derived from the bacterium Actinoplanes sp. ATCC 33076 . It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Ramoplanin A2 is one of three closely related compounds (A1, A2, and A3) that differ in the structure of the acyl group on the N-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ramoplanin A2 involves the preparation of residues 3-9 (heptapeptide), pentadepsipeptide (residues 1, 2, and 15–17), and pentapeptide (residues 10–14). These components are then coupled and cyclized to create the 49-membered aglycon core of the compound . The synthesis requires specific reaction conditions, including the use of dimethylformamide (DMF) and other reagents .
Industrial Production Methods: : Ramoplanin A2 is produced through the fermentation of Actinoplanes sp. ATCC 33076 . The fermentation process involves cultivating the bacterium under controlled conditions to produce the antibiotic, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: : Ramoplanin A2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions include modified forms of Ramoplanin A2 with altered functional groups, which can enhance or modify its antimicrobial properties .
Scientific Research Applications
Chemistry: : Ramoplanin A2 is used in chemical research to study its unique structure and reactivity.
Biology: : In biological research, Ramoplanin A2 is used to study its effects on bacterial cell wall biosynthesis. It serves as a model compound to understand the mechanisms of antibiotic resistance and the development of new antimicrobial agents .
Medicine: : Ramoplanin A2 is in clinical trials for the treatment of infections caused by antibiotic-resistant bacteria, including MRSA and VRE . It is also being investigated for its potential use in treating Clostridium difficile infections .
Industry: : In the pharmaceutical industry, Ramoplanin A2 is used in the development of new antibiotics and antimicrobial agents. Its unique structure and mechanism of action make it a valuable compound for drug discovery and development .
Mechanism of Action
Ramoplanin A2 exerts its bactericidal effect by inhibiting cell wall biosynthesis . It specifically binds to and sequesters lipid intermediates I and II, preventing intracellular glycosyltransferase (MurG) and other steps of the peptidoglycan assembly system . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Teicoplanin: Similar to vancomycin, it also inhibits cell wall biosynthesis by binding to the D-Ala–D-Ala sequence.
Uniqueness: : Ramoplanin A2 is unique in its mechanism of action, as it does not show cross-resistance with other glycopeptides like vancomycin and teicoplanin . It works at a site complementary to these antibiotics, making it a valuable alternative for treating antibiotic-resistant infections .
Properties
CAS No. |
124884-29-3 |
|---|---|
Molecular Formula |
C113H144ClN21O35 |
Molecular Weight |
2391.9 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C113H144ClN21O35/c1-53(2)17-11-9-14-22-80(146)121-76(50-79(117)145)102(157)135-91-95(96(118)151)170-112(167)90(65-33-44-77(144)71(114)49-65)134-97(152)55(5)120-100(155)74(47-54(3)4)122-81(147)51-119-103(158)85(60-23-34-66(140)35-24-60)130-106(161)84(58(8)139)128-108(163)87(64-31-42-70(43-32-64)168-113-94(150)93(149)92(148)78(52-136)169-113)129-99(154)72(20-15-45-115)123-101(156)75(48-59-18-12-10-13-19-59)125-104(159)82(56(6)137)127-109(164)88(62-27-38-68(142)39-28-62)132-110(165)89(63-29-40-69(143)41-30-63)131-105(160)83(57(7)138)126-98(153)73(21-16-46-116)124-107(162)86(133-111(91)166)61-25-36-67(141)37-26-61/h9-14,18-19,22-44,49,53-58,72-76,78,82-95,113,136-144,148-150H,15-17,20-21,45-48,50-52,115-116H2,1-8H3,(H2,117,145)(H2,118,151)(H,119,158)(H,120,155)(H,121,146)(H,122,147)(H,123,156)(H,124,162)(H,125,159)(H,126,153)(H,127,164)(H,128,163)(H,129,154)(H,130,161)(H,131,160)(H,132,165)(H,133,166)(H,134,152)(H,135,157)/b11-9+,22-14-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,82+,83-,84-,85+,86-,87+,88-,89+,90+,91+,92-,93+,94+,95+,113+/m1/s1 |
InChI Key |
FLZBDKOAIZUTMK-BLOXYQGZSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)[C@H](C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)[C@@H](C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)C(C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C(C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


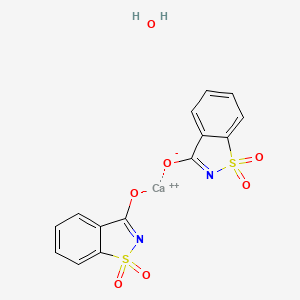
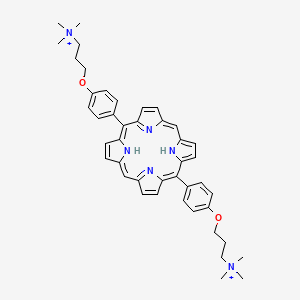
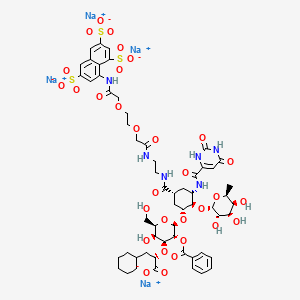
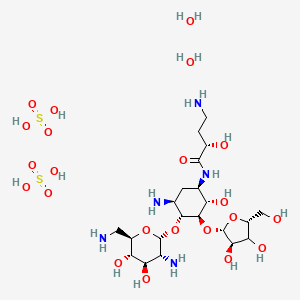
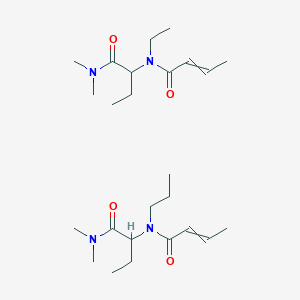
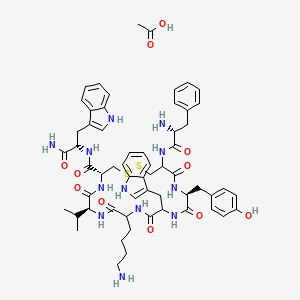

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859714.png)
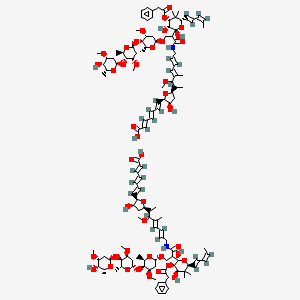
![(E)-7-[(1R,2R,3R)-2-[(3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859729.png)
